molecular formula C22H26N4O3S2 B3018379 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-78-4

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3018379
CAS No.: 391227-78-4
M. Wt: 458.6
InChI Key: UQXWGMAQSUBZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the thiadiazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the intermediate compound with dipropylamine and chlorosulfonic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dipropylsulfamoyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-(dipropylsulfamoyl)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-(dipropylsulfamoyl)-N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylphenyl group may enhance its binding affinity to certain molecular targets, while the dipropylsulfamoyl group can affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-4-14-26(15-5-2)31(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXWGMAQSUBZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.